molecular formula C30H48O2 B1194484 Daturaolone CAS No. 41498-80-0

Daturaolone

Cat. No. B1194484
CAS RN: 41498-80-0
M. Wt: 440.7 g/mol
InChI Key: YCTXVPCDHZMBHX-QCDSSADQSA-N
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Description

Synthesis Analysis

Daturaolone has been isolated from different Datura species, including Datura innoxia Mill., and its synthesis involves natural extraction processes. The compound is extracted and purified using various chromatographic techniques to achieve a pure form suitable for further analysis and research. The synthesis process underscores the importance of Daturaolone in pharmacological studies, especially concerning its anti-inflammatory potential (Baig et al., 2021).

Molecular Structure Analysis

The molecular structure of Daturaolone has been characterized by various spectroscopic methods, including NMR (Nuclear Magnetic Resonance) spectroscopy. These studies have provided detailed insights into the compound's structure, which is crucial for understanding its chemical behavior and interaction with biological targets. The structural elucidation of Daturaolone is foundational for exploring its biological activities and potential therapeutic uses.

Chemical Reactions and Properties

Daturaolone's chemical properties, such as its reactivity and interaction with other molecules, are influenced by its molecular structure. Although specific chemical reactions involving Daturaolone have not been extensively documented, its role in inhibiting the NF-κB pathway and reducing nitric oxide production indicates its reactive nature in biological contexts. These chemical properties are essential for its anti-inflammatory action and potential therapeutic applications.

Physical Properties Analysis

The physical properties of Daturaolone, including solubility, melting point, and stability, are critical for its formulation and delivery in potential therapeutic applications. While detailed physical property data specific to Daturaolone are limited, understanding these aspects is crucial for drug development processes, particularly in ensuring the compound's stability and bioavailability in pharmaceutical formulations.

Chemical Properties Analysis

Daturaolone's chemical properties, such as its lipophilicity, metabolic stability, and interaction with enzymes like CYP450 isoforms, play significant roles in its pharmacokinetics and pharmacodynamics. The compound follows Lipinski’s rule of five, indicating its drug-likeness and potential for favorable absorption and distribution within the body. These properties are vital for assessing Daturaolone's suitability as a therapeutic agent and predicting its behavior in biological systems (Baig et al., 2021).

Scientific Research Applications

  • Gastrointestinal Motility, Muscle Relaxation, and Antipyretic Properties : A study by Bawazeer, Rauf, & Bawazeer (2020) reported that Daturaolone isolated from Datura metel L. fruits showed significant effects on gastrointestinal motility, muscle relaxation, and antipyretic activity in animal models.

  • Anti-Inflammatory Potential : Baig et al. (2021) found that Daturaolone from Datura innoxia Mill. displayed significant anti-inflammatory potential, as evidenced by in silico, in vitro, and in vivo studies. This compound also showed potential as a cyclooxygenase inhibitor and affected inflammatory mediators Baig et al. (2021).

  • Antibacterial and Antifungal Activities : Research conducted by Bawazeer & Rauf (2021) indicated that Daturaolone exhibited potent antibacterial and antifungal activities, supporting the traditional use of D. metel in treating infectious diseases Bawazeer & Rauf (2021).

  • Hepato-Protective Effect : A study by Grace & Saleh (1996) suggested that Daturaolone isolated from Solanum arundo has a protective effect against liver damage in rat models Grace & Saleh (1996).

  • Enzyme Inhibitory Properties : Daturaolone demonstrated significant inhibitory activity against α-glucosidase and β-secretase enzymes, which could have implications for treating conditions like diabetes and Alzheimer's disease Bawazeer, Rauf, & Bawazeer (2020).

  • Toxicity Evaluation : A study on the toxicity of Daturaolone in Sprague Dawley rats by Baig et al. (2022) provided insights into safe dosage levels for further preclinical pharmacological evaluation Baig et al. (2022).

  • Docking Analysis as a Cyclooxygenase Inhibitor : Rauf et al. (2016) conducted a docking analysis of Daturaolone, revealing its potential interaction with cyclooxygenases, suggesting anti-inflammatory and antinociceptive potentials Rauf et al. (2016).

Safety And Hazards

Daturaolone was comparatively safer and showed dose-dependent significant changes in hepatic enzyme (Alanine Transaminase), bilirubin, creatinine, and glucose levels while histological changes in testes were also observed . Lower doses (5, 2.5, and 1.25 mg/kg) of daturaolone showed no significant toxic effects and 5 mg/kg was declared as its NOAEL .

properties

IUPAC Name

(4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-22,24,31H,10-18H2,1-8H3/t20-,21+,22+,24-,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTXVPCDHZMBHX-QCDSSADQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961770
Record name Daturaolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daturaolone

CAS RN

41498-80-0
Record name Daturaolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daturaolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
M Kocor, JS Pyrek, CK Atal, KL Bedi… - The Journal of Organic …, 1973 - ACS Publications
… Oxidation of daturaolone with Jones reagent led to … daturaolone must have the structure lb (3-oxo-6/3-hydroxyolean-12-ene). The oneproton multiplet in the pmr spectrum of daturaolone …
Number of citations: 31 pubs.acs.org
MW Baig, H Fatima, N Akhtar, H Hussain, MK Okla… - Pharmaceuticals, 2021 - mdpi.com
… Daturaolone follows Lipinski’s drug-likeliness rule with a score … Daturaolone significantly inhibited NF-κB and nitric oxide … anti-inflammatory role of daturaolone; however, detailed …
Number of citations: 10 www.mdpi.com
S Bawazeer, A Rauf, S Bawazeer - Frontiers in Pharmacology, 2020 - frontiersin.org
… and daturaolone (1) for muscle relaxation. The muscle relaxation effect of chloroform fractions and daturaolone … The tested fraction and isolated daturaolone (1) exhibited marked muscle …
Number of citations: 8 www.frontiersin.org
MW Baig, M Majid, B Nasir, S Bungau… - Frontiers in …, 2022 - frontiersin.org
… Daturaolone was comparatively safer and showed dose … Lower doses (5, 2.5, and 1.25 mg/kg) of daturaolone showed … 5 mg/kg/day for daturaolone are proposed for repeated dose (up …
Number of citations: 3 www.frontiersin.org
MW Baig, I Haq, STB Kazmi, A Zafar - Arabian Journal of Chemistry, 2022 - Elsevier
… Distribution of daturaolone is mostly found in fruits with a maximum quantified value of 5.18 … presence and quantitative variations of withametelin and daturaolone depend on the plant’s …
Number of citations: 1 www.sciencedirect.com
DK Patel - Current Chinese Science, 2023 - ingentaconnect.com
… Daturaolone showed significant cytotoxicity in cancer cell lines and protein kinase … , daturaolone showed analgesics, anti-inflammatory and antidepressant potential [15]. Daturaolone …
Number of citations: 0 www.ingentaconnect.com
A Rauf, F Maione, G Uddin, M Raza… - Evidence-Based …, 2016 - hindawi.com
This study deals with the isolation of the active constituent(s) from a methanolic extract of Pistacia integerrima JL Stewart barks and it was also oriented to evaluate the in vivo and in …
Number of citations: 17 www.hindawi.com
S Bawazeer, A Rauf - BioMed Research International, 2021 - downloads.hindawi.com
… In addition, this work deals with the isolation and purification of daturaolone (1), along with its in … Furthermore, our findings showed that daturaolone isolated from this medicinal plant …
Number of citations: 11 downloads.hindawi.com
MH Grace, MM Saleh - Die Pharmazie, 1996 - europepmc.org
The triterpene daturaolone was isolated for the first time from Solanum arundo Mattei. The structure has been elucidated by comparison of MS and 1H NMR spectra with the reported …
Number of citations: 16 europepmc.org
S Bawazeer, A Rauf, S Bawazeer - BioMed Research International, 2020 - hindawi.com
… This study deals with α-glucosidase and β-secretase inhibitory screening of extract/fractions and isolated daturaolone (1), namely, 3-oxo-6-β-hydroxy-β-amyrin (daturaolone) from …
Number of citations: 10 www.hindawi.com

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